

XL019 neurological adverse events

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Compound Focus: XL019

CAS No.: 945755-56-6

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Clinical Neurotoxicity of XL019

The most critical information for researchers is that **XL019** demonstrated significant and dose-limiting neurological toxicity in human clinical trials, which ultimately led to the termination of its development [1].

The table below summarizes the key clinical findings:

Aspect	Findings from Phase I Clinical Trial
Trial Context	Phase I study in patients with myelofibrosis (PMF, post-PV MF, or post-ET MF) [1].
Initial Dosing	100, 200, and 300 mg on days 1-21 of a 28-day cycle [1].
Observed Neurotoxicity	Central and/or peripheral neurotoxicity developed in all patients in the initial high-dose cohorts [1].
Dose Adjustment & Outcome	Toxicity persisted even at lower doses (25 mg daily, 25 mg TIW, 50 mg daily), leading to study termination [1].
Reversibility	Peripheral neuropathy resolved in 50% of patients, and central neurotoxicity resolved in all patients within months after therapy cessation [1].
Selectivity Profile	XL019 is a potent and selective JAK2 inhibitor (IC ₅₀ = 2.2 nM), with >50-fold selectivity over JAK1, JAK3, and TYK2 [2] [3].

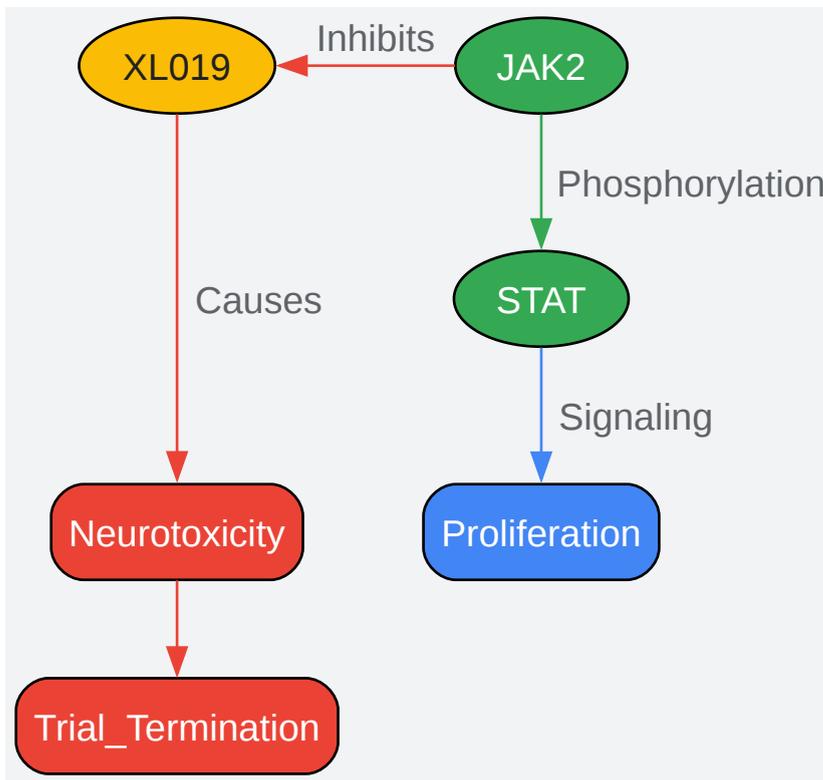
Research Considerations & FAQs

For researchers working with **XL019**, here are some key points to consider.

- **FAQ: Why is XL019 no longer in clinical development?** The clinical development of **XL019** was halted due to unacceptable neurotoxicity observed in its Phase I trial. The neurological adverse events were a direct consequence of the compound's profile and were not manageable through dose adjustment, making it unsuitable for therapeutic use [1].
- **FAQ: Are the neurological effects of XL019 related to its JAK2 inhibition?** The precise mechanism is not fully established. It is important to note that **ruxolitinib**, an approved JAK1/JAK2 inhibitor for myelofibrosis, does not have neurotoxicity as a defining safety concern. This suggests that the neurotoxicity of **XL019** may be an **off-target effect** unrelated to its intended inhibition of JAK2 [1].
- **Research Note: Potential for Non-Clinical Research** Despite its neurotoxicity in humans, one recent preclinical study has investigated **XL019** for a completely different application: inhibiting osteoclast differentiation for potential use in bone metabolic disorders like osteoporosis [4]. This research is in early stages (*in vitro* and in mice) and does not override the clinical safety findings in humans.

Experimental Pathway & Neurotoxicity Context

The following diagram illustrates the key signaling pathway targeted by **XL019** and the central safety issue that terminated its development.



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Guidance for Researchers

Given the clear neurotoxicity signal, your experimental design should account for the following:

- **In Vivo Models:** If your research involves animal models, be aware that **neurological toxicity was not observed in initial rat and dog studies** [1]. This highlights a critical disconnect between pre-clinical animal models and human clinical outcomes for this compound. Any findings in animal models regarding efficacy or other safety aspects should be interpreted with extreme caution.
- **Focus on Mechanism:** For research purposes, **XL019** can still be a valuable tool compound to study JAK2-specific biology *in vitro* due to its high selectivity [2] [3]. However, conclusions should not extend to its therapeutic potential.
- **Alternative Inhibitors:** Consider using other JAK2 inhibitors with established clinical safety profiles (like ruxolitinib) as positive controls in your experiments to distinguish between on-target JAK2 effects and **XL019**-specific toxicities.

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